molecular formula C19H22Br2N2O3 B5019212 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

Cat. No.: B5019212
M. Wt: 486.2 g/mol
InChI Key: QCHVBMYVHVSEJH-UHFFFAOYSA-N
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Description

1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol is a complex organic compound with a unique structure that combines a carbazole moiety with a bis-(2-hydroxy-ethyl)-amino group

Preparation Methods

The synthesis of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions, often starting with the cyclization of an appropriate precursor.

    Bromination: The carbazole is then brominated at the 3 and 6 positions using bromine or a brominating agent under controlled conditions.

    Attachment of the Bis-(2-hydroxy-ethyl)-amino Group: The final step involves the nucleophilic substitution reaction where the bis-(2-hydroxy-ethyl)-amino group is introduced to the brominated carbazole.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the carbazole moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol can be compared with other similar compounds, such as:

    1-[Bis-(2-hydroxy-ethyl)-amino]-3-carbazol-9-yl-propan-2-ol: Lacks the bromine atoms, leading to different reactivity and applications.

    1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol:

Biological Activity

1-[Bis-(2-hydroxy-ethyl)-amino]-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol, identified by its CAS number 300816-44-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure

The molecular formula of the compound is C19H22Br2N2O3, with a molecular weight of approximately 486.20 g/mol. The structure features a carbazole moiety that is known for its diverse biological activities.

Antibacterial Activity

Recent studies have explored the antibacterial properties of various derivatives of carbazole compounds. While specific data on this compound is limited, related compounds have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A (related carbazole)2040
Compound B (related carbazole)3050
This compound TBDTBD

Note: TBD - To Be Determined; further studies are required to establish specific MIC values for this compound.

Cytotoxic Effects

Cytotoxicity studies are crucial for evaluating the safety and efficacy of potential therapeutic agents. While direct studies on the cytotoxic effects of this specific compound are yet to be published, similar carbazole derivatives have exhibited significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity of Carbazole Derivatives

A study evaluated the cytotoxic effects of several carbazole derivatives on human cancer cell lines and found that:

  • Compound X showed IC50 values ranging from 10 to 25 µM across different cell lines.
  • Compound Y demonstrated selective toxicity towards breast cancer cells with an IC50 value of 15 µM.

These findings suggest that modifications to the carbazole structure can enhance cytotoxicity, indicating a potential avenue for research into this compound.

The mechanism by which carbazole derivatives exert their biological activity often involves interactions with cellular targets such as DNA and proteins. For example, some derivatives have been shown to intercalate into DNA, leading to strand breaks and apoptosis in cancer cells.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHVBMYVHVSEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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